molecular formula C4H9NO2 B6599888 (3S)-3-hydroxybutanamide CAS No. 197852-03-2

(3S)-3-hydroxybutanamide

Cat. No.: B6599888
CAS No.: 197852-03-2
M. Wt: 103.12 g/mol
InChI Key: OOHIGOIEQKKEPK-VKHMYHEASA-N
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Description

(3S)-3-hydroxybutanamide is an organic compound with the molecular formula C4H9NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-hydroxybutanamide can be achieved through several methods. One common approach involves the reduction of 3-hydroxybutanoic acid using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the (3S) enantiomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve biocatalytic processes using engineered microorganisms. These microorganisms can be designed to produce the desired compound through fermentation processes, which are often more environmentally friendly and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-hydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxobutanamide.

    Reduction: The amide group can be reduced to form the corresponding amine, 3-hydroxybutylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.

Major Products Formed

    Oxidation: 3-oxobutanamide

    Reduction: 3-hydroxybutylamine

    Substitution: Various halogenated derivatives depending on the reagent used

Scientific Research Applications

(3S)-3-hydroxybutanamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (3S)-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-hydroxybutanamide: The enantiomer of (3S)-3-hydroxybutanamide, with similar chemical properties but different biological activity.

    3-hydroxybutanoic acid: The parent compound from which this compound is derived.

    3-oxobutanamide: An oxidized derivative of this compound.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. This makes it valuable in applications where chirality plays a crucial role, such as in the synthesis of chiral drugs and other biologically active molecules.

Properties

IUPAC Name

(3S)-3-hydroxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(6)2-4(5)7/h3,6H,2H2,1H3,(H2,5,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHIGOIEQKKEPK-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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